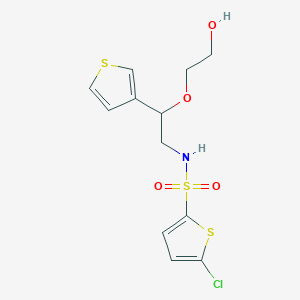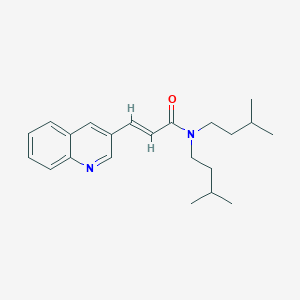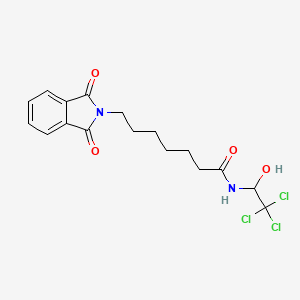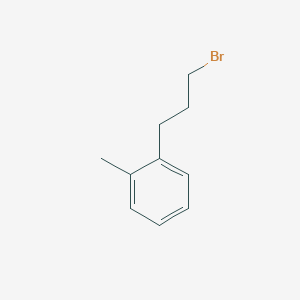
1-(3-Brompropyl)-2-methylbenzol
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-methylbenzene is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 3-bromopropyl group and another hydrogen atom is replaced by a methyl group . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 1-(3-Bromopropyl)-2-methylbenzene can involve various methods. One approach could be the catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of organo-substituted silanes for covalent crosslinking .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromopropyl)-2-methylbenzene is C9H11Br . It consists of a benzene ring with a 3-bromopropyl group and a methyl group attached to it .
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in elimination reactions, where a new C–C π bond is formed, and two single bonds to carbon are broken . It can also react with other chemicals to form new compounds .
Physical And Chemical Properties Analysis
1-(3-Bromopropyl)-2-methylbenzene is a liquid at room temperature . It is insoluble in water . Its molecular weight is 199.088 Da .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
1-Brom-3-phenylpropan spielt eine entscheidende Rolle bei der Synthese von natürlichen MraY-Inhibitoren. Diese Inhibitoren zeigen antibakterielle Eigenschaften, indem sie die Biosynthese der bakteriellen Zellwand angreifen. Insbesondere MraY ist ein essentielles Enzym, das an der Peptidoglykansynthese beteiligt ist, und seine Hemmung stört die Bildung der bakteriellen Zellwand, wodurch die Bakterien anfällig für Immunreaktionen und andere Behandlungen werden .
MAO-B-Inhibitoren
Die Verbindung wird auch bei der Herstellung von Chinolinonderivaten verwendet, die als potente und selektive Monoaminoxidase B (MAO-B)-Inhibitoren wirken. MAO-B ist ein Enzym, das für den Abbau von Neurotransmittern wie Dopamin und Phenylethylamin verantwortlich ist. Die Hemmung von MAO-B kann therapeutische Auswirkungen haben, insbesondere bei neurodegenerativen Erkrankungen wie Parkinson und Alzheimer .
Zwischenprodukte für pharmazeutische Wirkstoffe
1-Brom-3-phenylpropan trägt zur Synthese von pharmazeutischen Wirkstoffen (APIs) bei. Beispielsweise:
- Es ist auch an der Synthese von Reproterol beteiligt, einem Bronchodilatator, der zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird .
Phasentrennmittel für die RNA-Isolierung
Forscher verwenden 1-Brom-3-phenylpropan als Phasentrennmittel für die Isolierung von Ribonukleinsäure (RNA). Diese Verbindung erleichtert die Trennung von RNA von anderen Zellbestandteilen und sorgt so für qualitativ hochwertige RNA-Proben für nachgelagerte Analysen wie Genexpressionsstudien und RNA-Sequenzierung .
Löslichkeit in Wasser und organischen Lösungsmitteln
1-Brom-3-phenylpropan ist teilweise in Wasser löslich und löslich in Chloroform und Methanol. Forscher berücksichtigen seine Löslichkeitseigenschaften bei der Planung von Experimenten oder der Formulierung von Lösungen .
Lagerungsaspekte
Lagern Sie 1-Brom-3-phenylpropan an einem kühlen, trockenen Ort, fern von oxidierenden Mitteln, und sorgen Sie für dicht verschlossene Behälter, um seine Stabilität zu erhalten .
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-2-methylbenzene could potentially act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This is part of the broader mechanism of the Suzuki–Miyaura coupling, which involves the cross-coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .
Result of Action
The result of the action of 1-(3-Bromopropyl)-2-methylbenzene is typically the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The efficacy and stability of 1-(3-Bromopropyl)-2-methylbenzene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction does require a palladium catalyst and a base, and the choice of these can have a significant impact on the reaction’s efficiency and selectivity .
Safety and Hazards
Zukünftige Richtungen
1-(3-Bromopropyl)-2-methylbenzene has potential applications in various fields. For instance, it can be used in the synthesis of other organic compounds . It can also be used in the preparation of resins and perfume intermediates . Furthermore, research is being conducted to explore its use in the development of new materials and technologies .
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRGHGMXHIGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)
![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)
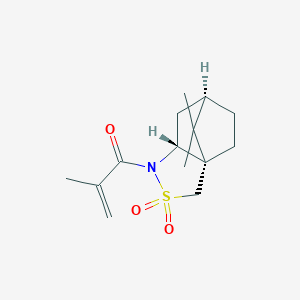

![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
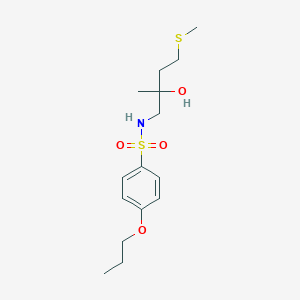
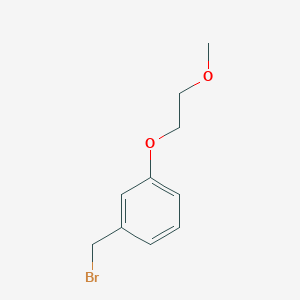
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)
